Nagilactone

Description

Properties

IUPAC Name |

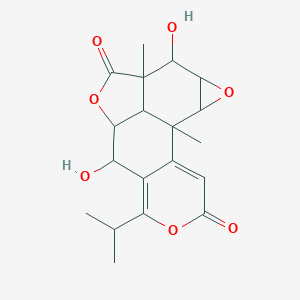

5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O7/c1-6(2)11-9-7(5-8(20)24-11)18(3)14-12(10(9)21)26-17(23)19(14,4)15(22)13-16(18)25-13/h5-6,10,12-16,21-22H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNOPGIIPQKNHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(C3C4C(C(C5C(C4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24338-53-2 | |

| Record name | Nagilactone C | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution of Nagilactone C

Podocarpus Species as Primary Producers

This compound C is primarily found in various species of the genus Podocarpus, which belongs to the Podocarpaceae family. integrativebiology.ac.cnnih.gov These evergreen trees and shrubs are widely distributed, particularly in the mountainous regions of Asia. d-nb.info Different parts of the plants, including the seeds, roots, twigs, bark, and leaves, have been identified as sources of nagilactones. d-nb.info

Several species within the Podocarpus genus have been confirmed to produce this compound C. Research has led to the isolation of this compound from Podocarpus neriifolius, Podocarpus nagi (also known as Nageia nagi), and Podocarpus nakaii. d-nb.infonih.govresearchgate.net The genus Nageia, which was previously classified under Podocarpus, is also a notable source of various nagilactones. acgpubs.org

Table 1: Documented Botanical Sources of this compound C

| Species | Family | Plant Part(s) Containing this compound C |

|---|---|---|

| Podocarpus neriifolius | Podocarpaceae | Roots |

| Podocarpus nagi (Nageia nagi) | Podocarpaceae | Twigs, Seeds, Roots, Bark, Leaves |

| Podocarpus nakaii | Podocarpaceae | Seeds |

Other Biological Origins (e.g., Fungi) and Comparative Analysis

While Podocarpus species are the primary and well-documented producers of this compound C, the potential for other biological sources has been a subject of scientific inquiry. Notably, endophytic fungi, which reside within the tissues of plants, are known to produce a wide array of secondary metabolites, sometimes including compounds originally isolated from their host plants.

However, to date, there is no direct scientific evidence confirming the production of this compound C by any fungal species. While some related norditerpene dilactones, such as certain podolactones, have been isolated from filamentous fungi, the biosynthetic pathways for this compound C appear to be confined to the plant kingdom, specifically within the Podocarpus and related genera. researchgate.net This contrasts with other plant-derived compounds like the anticancer drug taxol, which has been successfully isolated from endophytic fungi of its host plant, Taxus. The absence of fungal sources for this compound C suggests a more exclusive and specialized biosynthetic evolution within its primary botanical producers.

Advanced Extraction and Purification Techniques for this compound C

The isolation of this compound C from its natural botanical sources involves a multi-step process that combines extraction and sophisticated purification methodologies. The selection of these techniques is often guided by the biological activity of the target compound.

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a pivotal strategy in the isolation of this compound C. This approach involves systematically separating the crude plant extract into various fractions and testing the biological activity of each fraction. This allows researchers to target and isolate the active compound more efficiently.

In the case of this compound C, its potent antiproliferative and cytotoxic activities are commonly used to guide the fractionation process. For instance, the isolation of this compound C from an ethanolic extract of Podocarpus neriifolius was guided by its antiproliferative activity against human HT-1080 fibrosarcoma and murine colon 26-L5 carcinoma cell lines. nih.gov The chloroform-soluble fraction of the extract showed the highest activity, leading to the eventual isolation of this compound C as the major active constituent. nih.gov Similarly, bioactivity-guided fractionation of a cytotoxic ethyl acetate-soluble extract from the roots of P. neriifolius led to the isolation of several cytotoxic podolactones, with the process being monitored against the HT-29 human colon cancer cell line. integrativebiology.ac.cnnih.gov

Table 2: Examples of Bioassays Used in the Isolation of this compound C and Related Compounds

| Plant Source | Bioassay | Target Cell Lines | Isolated Compound(s) |

|---|---|---|---|

| Podocarpus neriifolius | Antiproliferative Assay | Human HT-1080 fibrosarcoma, Murine colon 26-L5 carcinoma | This compound C |

| Podocarpus neriifolius | Cytotoxicity Assay | HT-29 human colon cancer | B-type podolactones |

Chromatographic Separation Methodologies

Chromatography is an indispensable tool for the separation and purification of this compound C from the active fractions obtained through bioassay-guided fractionation. A combination of different chromatographic techniques is typically employed to achieve high purity.

Column Chromatography: The initial purification of the crude extract or active fraction is often performed using column chromatography. Silica gel is a commonly used stationary phase. The separation is achieved by eluting the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system for this purpose is a gradient of hexane (B92381) and ethyl acetate. researchgate.net The fractions are collected and monitored by thin-layer chromatography (TLC) to pool those containing the compound of interest.

High-Performance Liquid Chromatography (HPLC): For final purification, preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) is often utilized. This technique offers higher resolution and efficiency. A reverse-phase C18 column is frequently used as the stationary phase. The mobile phase typically consists of a gradient mixture of acetonitrile (B52724) and water. nih.gov For example, in the purification of related compounds from P. neriifolius, a C18 semi-preparative HPLC column was used with a gradient of acetonitrile and water to afford the pure compounds. nih.gov

Biological Activities and Associated Research Domains

Antiproliferative and Anticancer Research

Nagilactone C has demonstrated notable efficacy in inhibiting the proliferation of various cancer cells, both in laboratory settings and in preclinical models. Its mechanism of action is multifaceted, involving interference with protein synthesis and cell cycle regulation.

Studies have consistently shown this compound C to possess potent antiproliferative activity against a spectrum of human and murine cancer cell lines. It has been identified as a significant constituent responsible for the bioactivity observed in plant extracts.

Human Fibrosarcoma and Murine Colon Carcinoma: this compound C has displayed marked antiproliferative effects against the human HT-1080 fibrosarcoma cell line and the murine colon 26-L5 carcinoma cell line. Specific studies reported ED50 values of 2.3 µg/ml for human fibrosarcoma and 1.2 µg/ml for murine colon carcinoma chemfaces.comnih.gov. Further investigations indicated potent activity against DLD cells (human colon carcinoma) with an ED50 of 2.57 µg/ml, showing it to be more active against this cell line compared to the human oral epithelium carcinoma KB cell line chemfaces.com.

Other Cancer Cell Lines: Equivalent potency has been observed against other cancer cell lines, including the breast cancer cell line MDA-MB-231, the gastric cancer cell line AGS, and the cervical cancer cell line HeLa, with reported IC50 values in the range of 3–5 mM nih.gov. More recent studies suggest GI50 values in the micromolar range (2–5 µM) against MDA-MB-231, AGS, and HeLa cell lines mdpi.com. Nagilactones in general, including this compound C, have also shown activity against ovarian cancer cell lines (A2780 and HEY) with IC50 values in the 2–10 mM range nih.gov.

This compound C is characterized as a novel protein synthesis inhibitor, specifically targeting the eukaryotic translation apparatus. It functions both in vivo and in vitro by interfering with translation elongation, including the eEF-1α-dependent binding of aminoacyl-tRNA to the ribosomal A site and peptidyl transferase activity chemfaces.comtargetmol.comnih.gov. This inhibition of protein synthesis is a key contributor to its antiproliferative effects nih.govfao.org.

Table 1: In Vitro Cytotoxicity of this compound C Against Cancer Cell Lines

| Cancer Cell Line | Reported ED50/IC50 Value | Reference(s) |

| Human HT-1080 fibrosarcoma | 2.3 µg/ml | chemfaces.comnih.gov |

| Murine colon 26-L5 carcinoma | 1.2 µg/ml | chemfaces.comnih.gov |

| DLD (human colon carcinoma) | 2.57 µg/ml | chemfaces.com |

| MDA-MB-231 (breast cancer) | 3-5 mM | nih.gov |

| MDA-MB-231 (breast cancer) | 2-5 µM | mdpi.com |

| AGS (gastric cancer) | 3-5 mM | nih.gov |

| AGS (gastric cancer) | 2-5 µM | mdpi.com |

| HeLa (cervical cancer) | 3-5 mM | nih.gov |

| HeLa (cervical cancer) | 2-5 µM | mdpi.com |

| A2780, HEY (ovarian cancer) | 2-10 mM (Nagilactones A, B, C, D, G) | nih.gov |

Note: Values are presented as reported in the literature. Differences in units (µg/ml vs. mM/µM) may reflect variations in experimental conditions or assay methodologies.

While in vitro studies have extensively documented this compound C's antiproliferative effects, evidence for its efficacy in vivo is more limited, with some studies focusing on related nagilactones. However, the initial reports suggest potential for tumor growth inhibition in preclinical models.

The initial research from 1975 indicated a dose-dependent activity of this compound C against P-388 leukemia in mice when administered intraperitoneally nih.gov. More recent studies have focused on this compound E, a related compound, which demonstrated significant tumor growth suppression. For instance, this compound E reduced tumor growth by 62% in an A549 cell lung cancer xenograft mouse model and also reversed tumor metastasis without apparent toxic effects nih.gov. These findings for this compound E provide a basis for further investigation into the in vivo anticancer potential of this compound C and other related compounds.

Insecticidal and Anti-Herbivory Research

This compound C plays a role in plant defense mechanisms, acting as an anti-herbivory substance and exhibiting direct insecticidal activity against various insect species.

Nagilactones, including this compound C, are known to deter insect feeding. Podocarpus species, from which these compounds are isolated, are noted for their resistance to many insects, with nagilactones being identified as key contributors to this resistance researchgate.net.

this compound C, along with this compound D and F, has been shown to cause insect feeding deterrent activity nih.govd-nb.infomdpi.comxml-data.org. These compounds exhibit deterrent effects against insects such as Lactuca sativa (lettuce) mdpi.com.

Research has indicated that this compound C itself can act as an anti-feedant for mammalian herbivores, suggesting a broader role in plant defense tandfonline.com. Qualitative bioassays with this compound C demonstrated its activity in this regard tandfonline.com.

The inhibitory effect on insect feeding has also been observed for related compounds like this compound D and podolides researchgate.net.

This compound C has a significant impact on insect development, particularly on larval stages.

Housefly Larvae: this compound C is toxic to housefly larvae (Musca domestica L.). When incorporated into a diet, it has been shown to inhibit larval growth, delay maturation to the pupal stage, and reduce the emergence of adult flies nih.govd-nb.infoxml-data.orgresearchgate.netcapes.gov.brpublish.csiro.au. At a concentration of 50 ppm, this compound C proved toxic to housefly larvae, while lower concentrations (e.g., 25 ppm) inhibited growth rates and resulted in significantly smaller pupae compared to controls researchgate.netcapes.gov.brpublish.csiro.au. Even at 12.5 ppm, while not severely affecting larval instars, it adversely impacted pupal formation and adult emergence publish.csiro.au. Notably, topical application of this compound C to larvae and adults was ineffective, indicating that its activity is primarily through oral ingestion researchgate.netcapes.gov.brpublish.csiro.au.

Other Insect Larvae: Studies on related compounds like this compound D have shown it to lower the growth rate and pupation of Heliothis virescens (tobacco budworm) larvae, with occasional mortality observed researchgate.net. This suggests a broader effect of nagilactones on insect development.

This compound C exhibits direct toxicity and insecticidal activity against specific insect species.

Predatory Stink Bug: this compound C has demonstrated high insecticidal activity against second-instar nymphs of the predatory stink bug Eocanthecona furcellata chemfaces.comnih.govtargetmol.comd-nb.infochemfaces.com. Studies involving the isolation of toxic compounds from the hemolymph of Milionia basalis larvae identified this compound C as one of the active components, with high insecticidal potency against E. furcellata nymphs chemfaces.com.

Other Insect Species: this compound D has also been found to be active against insects such as the apple moth (Epiphyas postvittana) and the codling moth (Laspeyresia pomonella) nih.govd-nb.infoxml-data.org.

Table 2: Insecticidal and Anti-Herbivory Activities of this compound C

| Insect Species | Observed Activity | Reference(s) |

| Eocanthecona furcellata (nymphs) | High insecticidal activity | chemfaces.comnih.govtargetmol.comd-nb.infochemfaces.com |

| Musca domestica (housefly larvae) | Toxic; inhibits larval growth, maturation to pupae, and emergence of adults. | nih.govd-nb.infoxml-data.orgresearchgate.netcapes.gov.brpublish.csiro.au |

| Lactuca sativa (lettuce) | Insect feeding deterrent activity (along with this compound D and F) | mdpi.com |

| Mammalian herbivores (e.g., guinea pig) | Anti-feedant activity | tandfonline.com |

| Heliothis virescens (tobacco budworm larvae) | Growth rate and pupation lowered, mortality observed (data primarily for this compound D, a related compound) | researchgate.net |

Structure Activity Relationship Sar Studies and Analog Development

Identification of Key Pharmacophoric Elements in Nagilactone C

While a precise, atom-by-atom pharmacophore model for this compound C is not explicitly detailed in the current literature, its biological activity is intrinsically linked to its core tetracyclic diterpenoid lactone structure. Key structural attributes inferred from SAR studies of related nagilactones suggest that the presence of specific functional groups and their spatial arrangement are critical. These include:

Tetracyclic Diterpenoid Skeleton: The fundamental fused ring system provides the scaffold upon which biological activity is built.

Lactone Rings: Nagilactones are characterized by the presence of lactone functionalities (typically a γ-lactone and a δ-lactone). These cyclic ester groups are often implicated in the interaction with biological targets.

Hydroxyl Groups: As observed in the SAR studies of this compound E analogs, the presence and position of hydroxyl groups play a significant role in modulating cytotoxic activity. For instance, the presence of a 2-OH or 3-OH group generally contributes to cytotoxicity, whereas glycosylation at other positions can lead to a loss of activity nih.govnih.gov.

These structural features collectively contribute to the molecule's ability to interact with cellular machinery, leading to its observed biological effects.

Impact of Structural Modifications on Biological Potency and Selectivity

Studies on this compound analogs, particularly this compound E, provide insights into how structural modifications influence biological potency. For the this compound E series, it has been observed that:

Hydroxyl Group Position: The presence of a hydroxyl group at the C-2 or C-3 position generally enhances cytotoxic activity. Conversely, glycosylation at the C-16 or C-17 hydroxyl position often leads to a complete loss of activity nih.govnih.gov. For example, switching a hydroxyl group from C-3 to C-2 in this compound E analogs potentiated cytotoxicity against A549 cells nih.gov.

General Modifications: Broader SAR studies on related diterpenoid lactones suggest that simple structural changes, such as saturation or rigidification of the molecule, can lead to significant improvements in potency, target selectivity, and pharmacokinetic properties mdpi.com.

While direct modifications of this compound C are less extensively documented in the provided literature, these principles derived from related compounds highlight the sensitivity of biological activity to subtle structural alterations.

Comparative SAR Analysis Across this compound C and Other this compound Analogs (e.g., this compound E, F, G)

Nagilactones C, E, and F are consistently identified as among the most potent derivatives exhibiting significant anticancer activities against various cancer cell lines and tumor models d-nb.inforesearchgate.netresearchgate.net. Comparative studies reveal variations in potency among these closely related compounds:

Potency Comparison: Nagilactones F and G have demonstrated superior antiproliferative activity compared to this compound C against cell lines such as MDA-MB-231, AGS (gastric cancer), and Hela. While this compound C exhibited GI50 values in the range of 2–5 µM against these lines, Nagilactones F and G were found to be even more potent mdpi.com.

Cell Line Specificity: Against the human colon adenocarcinoma (HT-29) cell line, Nagilactones C, E, and F were all found to be active, displaying IC50 values within the range of 0.3–5.1 µM researchgate.net. This compound C showed particularly significant inhibitory effects against DLD cells (human colon carcinoma) with an ED50 of 2.57 µg/ml capes.gov.brchemfaces.com. It also demonstrated potent antiproliferative activity against human fibrosarcoma (ED50 = 2.3 µg/ml) and murine colon carcinoma (ED50 = 1.2 µg/ml) cell lines chemfaces.com.

These comparisons underscore that while the core this compound structure confers activity, specific structural nuances dictate the degree of potency and selectivity against different cancer types.

Synthetic and Biosynthetic Pathways Research

Biomimetic and Total Synthesis Approaches for Nagilactone C

The total synthesis of nagilactones and related norditerpene dilactones is a formidable task due to their complex tetracyclic core and multiple stereocenters. vulcanchem.com Researchers have pursued various strategies, often taking cues from plausible biosynthetic pathways in what is known as a biomimetic approach.

A common strategy in the synthesis of complex molecules like nagilactones is the development of a versatile common precursor that can be elaborated into several members of the family. An efficient, high-yielding strategy has been developed for the asymmetric total synthesis of seven norditerpenoid dilactones, including this compound F, from a shared tricyclic lactone intermediate. acs.org The synthesis of this crucial intermediate often involves several key transformations.

For instance, in the synthesis of this compound F, which shares a structural core with this compound C, important strategies have been employed to construct a key tricyclic lactone intermediate. mdpi.com These methods highlight the chemical hurdles that must be overcome:

Morita–Baylis–Hillman reaction: To form critical carbon-carbon bonds. mdpi.com

Catalytic Reformatsky-type reaction: Another method for carbon-carbon bond formation. mdpi.com

The retrosynthetic analysis of related podolactones often involves breaking down the target molecule into simpler, more manageable fragments, such as constructing the AB podolactone ring system first, followed by the formation of the D and C lactone rings. mdpi.com

| Synthetic Strategy | Description | Target Intermediate | Ref |

| Morita–Baylis–Hillman Reaction | An organocatalyzed reaction between an aldehyde and an activated alkene to form an allylic alcohol. | Tricyclic lactone core | mdpi.com |

| Stereocontrolled Bromolactonization | A reaction to form a lactone with specific stereochemistry by using bromine to initiate cyclization. | Tricyclic lactone core | mdpi.com |

| Catalytic Reformatsky-type Reaction | A reaction using a metallic reagent to couple an α-halo ester with a carbonyl compound. | Tricyclic lactone core | mdpi.com |

| Common Precursor Strategy | Synthesis of a versatile intermediate that can be converted into multiple related natural products. | Common precursor for Oidiolactones and this compound F | hanessiangroup.comresearchgate.net |

The stereochemical complexity of nagilactones, with their multiple chiral centers, presents a significant challenge for total synthesis. vulcanchem.com Achieving the correct relative and absolute stereochemistry is paramount. Stereoselective synthesis, the ability to preferentially form one stereoisomer over another, is therefore critical.

Key methodologies employed in the synthesis of related lactones include:

Stereocontrolled bromolactonization reaction: This reaction is instrumental in setting the stereochemistry of the lactone rings. mdpi.com

Asymmetric synthesis: Starting from chiral materials or using chiral catalysts to control the stereochemical outcome of reactions. For example, the synthesis of a key intermediate for related lactones began with the chiral molecule methyl (R)-3-hydroxybutyric acid. mdpi.com

The challenges in controlling stereochemistry remain a primary obstacle, and the development of novel stereoselective methods is an active area of research in organic synthesis. sioc-journal.cn

In planning the total synthesis of a complex molecule, chemists choose between two main strategies: linear and convergent synthesis. chemistnotes.com

| Synthesis Type | Description | Advantages | Disadvantages |

| Linear | Reactants are added sequentially to build the final molecule step-by-step. chemistnotes.com | Conceptually straightforward planning. | Overall yield drops significantly with each step; inefficient for long syntheses. uniurb.itwikipedia.org |

| Convergent | Key fragments of the molecule are synthesized independently and then combined. chemistnotes.comscholarsresearchlibrary.com | Higher overall yield; fewer steps in the main chain; more efficient for complex molecules. chemistnotes.comwikipedia.org | Requires more complex planning to design the fragments and coupling reactions. |

Exploration of this compound C Biosynthesis

Understanding how plants produce this compound C is crucial for potential biotechnological production and for appreciating its ecological role. While the complete pathway is not fully elucidated, a general biosynthetic route has been proposed based on studies of other diterpenoids.

Nagilactones are classified as norditerpenoid dilactones. Their biosynthesis is believed to start from the common C20 diterpene precursor, Geranylgeranyl pyrophosphate (GGPP) . vulcanchem.com The proposed pathway involves several key transformations catalyzed by specific enzyme families. vulcanchem.com

Cyclization: The linear GGPP molecule is first cyclized by class II diterpene synthases to create the foundational tetracyclic carbon skeleton of the this compound core. vulcanchem.com

Oxidation: A series of oxidative modifications are then performed on this skeleton. These reactions, which introduce hydroxyl groups and epoxides, are thought to be catalyzed by cytochrome P450 enzymes . vulcanchem.com

Lactonization: Finally, sequential intramolecular esterification reactions (lactonization) occur to form the characteristic γ- and δ-lactone rings that define the this compound structure. vulcanchem.com

| Biosynthesis Stage | Precursor/Intermediate | Key Enzyme Class (Proposed) | Transformation | Ref |

| Initiation | Isopentenyl pyrophosphate / Dimethylallyl pyrophosphate | Prenyltransferase | Formation of Geranylgeranyl pyrophosphate (GGPP) | vulcanchem.com |

| Cyclization | Geranylgeranyl pyrophosphate (GGPP) | Class II Diterpene Synthase | Formation of the core tetracyclic skeleton | vulcanchem.com |

| Oxidation | Tetracyclic skeleton | Cytochrome P450 enzymes | Introduction of hydroxyl and epoxy groups | vulcanchem.com |

| Lactonization | Oxidized intermediate | Unknown | Formation of γ- and δ-lactone rings | vulcanchem.com |

While the general classes of enzymes involved in this compound biosynthesis have been proposed, the specific enzymes have not been fully identified or characterized. A significant knowledge gap exists regarding the enzymatic steps that occur after the initial cyclization of GGPP. vulcanchem.com The specific cytochrome P450s and the enzymes responsible for the final lactonizations in this compound C biosynthesis remain unknown.

Future research in this area will likely involve genetic and molecular techniques, such as:

Transcriptome analysis: To identify genes that are highly expressed in plant tissues producing nagilactones.

Gene silencing/knockout studies: To confirm the function of candidate genes in the biosynthetic pathway.

In vitro enzyme assays: To characterize the specific activity of the isolated biosynthetic enzymes.

Elucidating the genetic and molecular basis of this compound C production could pave the way for metabolic engineering, potentially enabling the sustainable production of this and other valuable terpenoids in microbial or plant-based systems.

Comparative Biosynthesis in Different Organisms

The biosynthesis of this compound C and its related compounds is not uniform across all producing organisms. Significant variations are observed when comparing its synthesis in different plant species and contrasting it with its formation or modification in other organisms like fungi and insects. These differences primarily lie in the specific enzymatic steps that decorate the core diterpenoid skeleton, leading to a diverse array of nagilactones.

Biosynthesis in Podocarpus Species

This compound C is a member of the norditerpene dilactone family, which are characteristic secondary metabolites of the conifer genus Podocarpus. nih.gov The general biosynthetic pathway for diterpenoids in plants begins with the synthesis of geranylgeranyl pyrophosphate (GGPP) from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Through a series of cyclization and oxidation reactions, the complex tetracyclic structure of nagilactones is formed.

While the fundamental pathway to the diterpenoid core is likely conserved, the distribution of this compound C and other nagilactones varies significantly among different Podocarpus species and even within different tissues of the same plant. This differential accumulation strongly suggests that the later, "tailoring" steps of the biosynthetic pathway are species- and tissue-specific. These steps involve enzymes such as hydroxylases, epoxidases, and dehydrogenases that modify the basic this compound framework.

For instance, this compound C has been isolated from Podocarpus nagi, P. nerifolius, P. gracilior, P. nubigenus, and P. purdieanus. nih.govthieme-connect.denih.gov However, the profile of co-occurring nagilactones and related compounds differs in each species. P. nagi seeds, for example, contain this compound A, B, and C, alongside various hydroxylated and derivatized forms. oatext.comoatext.com In contrast, P. hallii is known to produce Hallactone A, a related but distinct norditerpene. thieme-connect.de The presence of this compound C, D, and F in P. gracilior highlights another unique biosynthetic profile. nih.gov This variation implies that while these species share the enzymatic machinery to produce the core this compound structure, they possess distinct sets of tailoring enzymes that lead to the specific array of compounds they accumulate. The biogenetic relationship among these compounds suggests they derive from common precursors, with species-specific enzymatic modifications accounting for the observed diversity. jst.go.jp

Table 1: Distribution of this compound C and Related Compounds in Various Podocarpus Species

| Species | This compound C | Other Nagilactones/Related Compounds Found | Plant Part |

| Podocarpus nagi | Yes | This compound A, B, D, E, F, I, J; Inumakilactone A; Podolactones | Seeds, Bark, Roots |

| Podocarpus nerifolius | Yes | Podolactone C, D, E | Leaves |

| Podocarpus gracilior | Yes | This compound D, F | Not specified |

| Podocarpus macrophyllus | Yes | Inumakilactone A | Wood, Seeds |

| Podocarpus nivalis | Yes | Not specified | Leaves |

| Podocarpus hallii | Yes | Hallactone A | Leaves |

| Podocarpus nubigenus | Yes | Not specified | Not specified |

| Podocarpus purdieanus | Yes | Not specified | Not specified |

Biosynthesis and Biotransformation in Other Organisms

Interestingly, compounds structurally similar to nagilactones, known as podolactones, have also been isolated from filamentous fungi. researchgate.net Research suggests that the biosynthetic origin of these molecules in fungi may differ from the pathways found in plants. researchgate.net Fungal biosynthetic pathways for terpenoids can exhibit significant differences from plant pathways, often involving unique cyclases and cytochrome P450 enzymes that lead to novel structural motifs. rsc.org While the specific fungal biosynthetic pathway for this compound C or closely related analogs has not been fully elucidated, their production by a completely different biological kingdom points to a fascinating case of convergent evolution of complex secondary metabolites.

In another distinct biological interaction, this compound C is not synthesized but is instead biotransformed by an insect. The geometrid moth, Milionia basalis, feeds on the leaves of Podocarpus macrophyllus, ingesting this compound C. The larvae of this moth sequester the compound from their host plant and metabolize it, converting it into this compound C glucoside. This glucosylation is a detoxification strategy and a way to store the chemical for its own defense against predators. This represents a comparative case not of de novo biosynthesis, but of metabolic modification of a plant-derived compound by an insect herbivore.

Table 2: Comparative Overview of this compound C Biosynthesis/Metabolism

| Organism Type | Organism Example | Role in Relation to this compound C | Key Comparative Feature |

| Plant (Conifer) | Podocarpus species | De novo biosynthesis | Species-specific tailoring enzymes lead to diverse profiles of related nagilactones. |

| Fungus | Filamentous Fungi | De novo biosynthesis of related podolactones | Proposed different biosynthetic origin compared to plants, indicating convergent evolution. |

| Insect | Milionia basalis | Biotransformation | Sequesters and metabolizes plant-derived this compound C into a glucoside derivative. |

Advanced Analytical Methodologies in Nagilactone C Research

Spectroscopic Characterization Methods (e.g., NMR, IR, MS)

The foundational analysis of Nagilactone C's molecular structure relies on a suite of spectroscopic techniques. These methods provide a detailed picture of the compound's atomic composition, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the complex, tetracyclic structure of this compound C. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. 1D techniques like ¹H NMR and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. scispace.comdntb.gov.ua For instance, the ¹³C NMR spectrum can resolve all 19 carbon atoms of the this compound C molecule, with characteristic downfield shifts observed for carbons involved in carbonyl groups and double bonds. scispace.comdntb.gov.ua 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are then used to piece together the connectivity of the atoms, confirming the intricate ring system and the placement of substituents. scispace.commdpi.com

Infrared (IR) spectroscopy complements NMR by identifying the functional groups present in the molecule. The IR spectrum of this compound C shows characteristic absorption bands that confirm the presence of key functionalities such as hydroxyl (-OH) groups, carbonyl (C=O) groups within the lactone rings, and carbon-carbon double bonds (C=C). scispace.comrcsb.org

Mass Spectrometry (MS) is used to determine the precise molecular weight and elemental formula of this compound C. rcsb.org High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, which is crucial for confirming the molecular formula, C₁₉H₂₂O₇. scispace.comnih.gov

Finally, X-ray crystallography provides the ultimate confirmation of the three-dimensional structure. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can determine the precise spatial arrangement of every atom. chula.ac.th This technique was used to solve the crystal structure of this compound C bound to the yeast 80S ribosome, providing critical insights into its mechanism of action. chula.ac.th

| Spectroscopic Method | Information Provided | Application in this compound C Research | Reference |

|---|---|---|---|

| ¹H and ¹³C NMR | Chemical environment and count of hydrogen and carbon atoms. | Initial structural assessment and identification of carbon skeleton. | scispace.com |

| 2D NMR (COSY, HMBC) | Connectivity between atoms (H-H, C-H). | Elucidation of the complete molecular structure and stereochemistry. | scispace.commdpi.com |

| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Confirmation of lactone, hydroxyl, and alkene groups. | rcsb.org |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental formula. | Confirmation of the molecular formula C₁₉H₂₂O₇. | scispace.com |

| X-ray Crystallography | Absolute three-dimensional atomic arrangement. | Definitive confirmation of structure and analysis of intermolecular interactions (e.g., with biological targets). | chula.ac.th |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is essential for the isolation, purification, and quantification of this compound C from natural sources or synthetic reactions. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of diterpene lactones like this compound C. ekb.egejgm.co.uk Its suitability stems from its ability to handle non-volatile and thermally sensitive compounds without the need for derivatization. Reversed-phase HPLC is a common mode used for these analyses. ejgm.co.ukmdpi.com

In a typical application, a C18 column (the stationary phase) is used with a mobile phase consisting of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile (B52724). ejgm.co.ukmdpi.com By using a gradient elution, where the proportion of the organic solvent is increased over time, compounds of varying polarities can be effectively separated. researchgate.net Detection is often achieved using a UV detector, as the lactone rings and other chromophores in this compound C absorb light in the UV spectrum (e.g., at 220 nm and 255 nm). ejgm.co.uk

For quantification, a calibration curve is constructed by running known concentrations of a pure this compound C standard through the HPLC system and plotting the detector response (peak area) against concentration. nih.gov This allows for the precise determination of the amount of this compound C in an unknown sample. The method's accuracy, precision, and linearity are validated according to established guidelines to ensure reliable results. researchgate.netnih.gov

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Reversed-phase µ-bondapak C18 column | ejgm.co.uk |

| Mobile Phase | Gradient of methanol and water | ejgm.co.uk |

| Flow Rate | Typically 1-2 mL/min | ejgm.co.uk |

| Detection | UV detector at 220-255 nm | ejgm.co.uk |

| Quantification | External standard method with calibration curve (r² > 0.99) | nih.gov |

Gas Chromatography (GC) Implementations

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), has been effectively used for the structural analysis of diterpenes. scispace.com In GC, separation occurs as the vaporized sample is carried by an inert gas (the mobile phase) through a column (the stationary phase). The separation is based on the compound's boiling point and its interaction with the stationary phase. researchgate.net

However, the application of GC for intact this compound C is limited due to its high molecular weight and low volatility. Direct injection into a GC system would require high temperatures that could cause thermal degradation of the molecule. Therefore, GC analysis of such compounds often requires a chemical derivatization step to convert the non-volatile analyte into a more volatile derivative before injection. While GC-MS is a powerful tool for analyzing complex mixtures of smaller phytochemicals, HPLC remains the preferred method for the routine analysis and quantification of this compound C. researchgate.net

Mass Spectrometry-Based Approaches (e.g., LC-MS/MS, QTOF-MS)

Coupling liquid chromatography with mass spectrometry (LC-MS) synergistically enhances analytical capabilities, providing both separation and highly sensitive, specific detection. thermofisher.com This is particularly valuable for analyzing complex biological or environmental samples. For this compound C research, advanced MS-based approaches like tandem mass spectrometry (LC-MS/MS) and Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) are indispensable.

LC-MS/MS adds another layer of specificity by selecting a precursor ion (e.g., the molecular ion of this compound C) after it elutes from the LC column, fragmenting it, and then analyzing the resulting product ions. This process, known as Multiple Reaction Monitoring (MRM), is extremely sensitive and selective, allowing for accurate quantification even in complex matrices.

LC-QTOF-MS combines the separation power of LC with the high mass accuracy and resolution of a TOF mass analyzer. nih.gov This enables the confident determination of elemental compositions for unknown compounds and the identification of metabolites in untargeted studies. nih.gov In this compound C research, LC-QTOF-MS can be used to profile metabolites of the compound in biological systems or to screen for related nagilactones in plant extracts.

Immunoanalytical Assays (e.g., ELISA) for Detection

Immunoanalytical assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are highly sensitive and specific methods that use antibodies to detect a target molecule. nih.gov While ELISAs are commonly used to measure levels of proteins or other macromolecules, their development for small molecules like this compound C is more complex but feasible. plos.orgnih.gov

As of now, no specific ELISA for the direct quantification of this compound C has been reported in the literature. The development of such an assay would first require the production of antibodies that can specifically recognize and bind to this compound C. Since small molecules (haptens) are not immunogenic on their own, this compound C would need to be conjugated to a larger carrier protein to elicit an immune response in an animal to produce the required antibodies.

Once a specific antibody is developed, a competitive ELISA format would be the most appropriate design. mdpi.com In this format, this compound C in a sample competes with a labeled this compound C conjugate for a limited number of antibody binding sites coated on a microplate. The resulting signal is inversely proportional to the amount of this compound C in the sample. Such an assay, once developed, could provide a high-throughput method for screening large numbers of samples for the presence of the compound.

Application of RNA Sequencing (RNA-seq) for Gene Expression Profiling

To understand the biological effects of this compound C at a molecular level, researchers can use RNA sequencing (RNA-seq). researchgate.net This powerful, hypothesis-free technique measures the expression levels of thousands of genes simultaneously, providing a global snapshot of the cellular response to a compound. mdpi.commdpi.com this compound C and its analogs are known to be potent inhibitors of protein synthesis. RNA-seq can elucidate the downstream consequences of this inhibition.

The process involves treating cells with this compound C, extracting the messenger RNA (mRNA), converting it to cDNA, and then sequencing it using next-generation sequencing (NGS) technology. researchgate.net The resulting sequence data is mapped to a reference genome to quantify the expression level of each gene.

Bioinformatic analysis then identifies differentially expressed genes (DEGs)—genes that are significantly up- or down-regulated in treated cells compared to untreated controls. Further analysis, such as pathway and Gene Ontology (GO) enrichment, can reveal which biological pathways and cellular functions (e.g., cell cycle, apoptosis, stress response) are most affected by the compound. For example, RNA-seq analysis of cells treated with the related this compound E confirmed its role as a protein synthesis inhibitor and identified its impact on specific cellular translation pathways. This approach provides comprehensive mechanistic insights that are crucial for understanding the therapeutic potential of this compound C.

Molecular Docking and In Silico Target Prediction Methodologies

In the exploration of the biological activities of this compound C, computational approaches such as molecular docking and in silico target prediction serve as powerful tools to elucidate potential mechanisms of action at the molecular level. creative-biolabs.com These methodologies allow researchers to simulate the interaction between a small molecule (ligand), like this compound C, and a macromolecular target, typically a protein, predicting the binding conformation and affinity. researchgate.netchemrxiv.org This process is instrumental in identifying potential protein targets, understanding structure-activity relationships, and guiding further experimental validation, thereby accelerating the drug discovery process. creative-biolabs.commdpi.com

Molecular docking studies involve placing a model of the ligand into the binding site of a protein and calculating a "docking score" that estimates the binding affinity. researchgate.net This score is based on the intermolecular forces such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein. osu.edu

One such study investigated the inhibitory potential of this compound C against Endoplasmic Reticulum Mannosidase I (ERMan1), a protein involved in glycoprotein (B1211001) quality control. researchgate.net Using molecular docking, this compound C was identified as a top potential inhibitor from a library of natural compounds. The simulation predicted a strong binding affinity, suggesting a stable interaction. researchgate.net The key interactions identified were Pi-anion interactions between this compound C and the amino acid residues Aspartate 463 (Asp463) and Glutamate 330 (Glu330) within the enzyme's active site. researchgate.net

While direct docking studies on this compound C are specific, research on its close derivatives further illustrates the utility of these methods. A computational screening of compounds from the NPASS (Natural Product Activity and Species Source) database identified 3-Deoxy this compound C, a derivative, as a potential inhibitor of the SARS-CoV-2 PLpro protease. nih.gov The study, which utilized the AutoDock software, predicted that this derivative forms a salt bridge with the residue Arginine 166 (ARG166) of the protease. nih.gov

In silico target prediction expands on this by screening a single compound against a vast library of protein structures to identify potential targets without prior knowledge. creative-biolabs.comfrontiersin.org For the broader this compound family, in silico analyses have been crucial in forming hypotheses about their anticancer mechanisms. For instance, the inhibition of the protein kinase RIOK2 by this compound E was initially proposed based on in silico modeling before any experimental validation. d-nb.infonih.gov Such computational predictions provide a valuable roadmap for subsequent laboratory research. d-nb.info

The findings from these computational methodologies are summarized in the tables below, providing a clear overview of the predicted interactions and potential targets for this compound C and its closely related compounds.

Table 1: Molecular Docking Interaction Details for this compound C

This table details the specific predicted interactions of this compound C with a protein target as identified through molecular docking simulations.

| Compound | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|---|

| This compound C | ERMan1 | -9.7 | Asp463, Glu330 | Pi-anion | researchgate.net |

Table 2: Summary of In Silico Predicted Targets for Nagilactones

This table summarizes the biological targets for this compound C and related nagilactones that have been proposed through various in silico methodologies.

| Compound | Predicted Protein Target | Methodology | Key Finding | Reference |

|---|---|---|---|---|

| This compound C | ERMan1 (Endoplasmic Reticulum Mannosidase I) | Molecular Docking | Identified as a top potential inhibitor with strong binding affinity. | researchgate.net |

| 3-Deoxy this compound C | SARS-CoV-2 PLpro | Molecular Docking | Predicted to form a salt bridge with ARG166. | nih.gov |

| This compound E | RIOK2 (Right open reading frame kinase 2) | In Silico Target Prediction / Molecular Docking | Proposed as a potential target, awaiting full experimental validation. | d-nb.infouni.lu |

Future Directions and Research Perspectives

Discovery of Novel Biological Targets and Signaling Cascades

While Nagilactone C is known to inhibit protein synthesis by binding to eukaryotic ribosomes and has been implicated in blocking the AP-1 pathway via the JNK/c-Jun axis d-nb.inforesearchgate.net, its complete molecular target landscape remains to be fully elucidated. Future research should aim to identify additional, perhaps novel, biological targets and downstream signaling cascades that contribute to its observed activities.

Mechanistic Elucidation: Comprehensive studies utilizing advanced techniques like proteomics and transcriptomics are needed to map the precise molecular interactions of this compound C within cellular systems. This could involve identifying novel protein targets, understanding its effects on various cellular pathways beyond AP-1, and exploring its potential role in other cellular processes such as cell cycle regulation, apoptosis induction, or immune modulation researchgate.netoaepublish.com.

Target Validation: Once potential novel targets are identified, rigorous validation studies will be crucial. This could involve gene silencing (siRNA/shRNA), gene knockout models, or the use of specific small molecule inhibitors to confirm the role of these targets in mediating this compound C's effects.

Design and Synthesis of Next-Generation this compound C Derivatives

The inherent biological activity of this compound C presents a strong foundation for medicinal chemistry efforts. The development of novel derivatives with improved potency, selectivity, bioavailability, and reduced off-target effects is a critical future direction.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are essential to understand how modifications to the this compound C scaffold influence its biological activity. This involves synthesizing a library of derivatives with systematic alterations to functional groups, stereochemistry, and core structure researchgate.netchemrxiv.org.

Optimization for Therapeutic Properties: Future synthetic efforts should focus on optimizing derivatives for enhanced water solubility, improved oral bioavailability, and reduced toxicity, which are common challenges for natural products. Approaches such as prodrug design, conjugation with solubilizing agents, or incorporation into drug delivery systems could be explored nih.gov.

Targeted Derivative Design: Based on identified novel biological targets (Section 8.1), derivatives could be specifically designed to enhance binding affinity and efficacy towards these targets.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

The complexity of biological systems necessitates an integrated approach to fully understand the mechanisms of action of compounds like this compound C. Multi-omics strategies, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful means to achieve this.

Integrated Profiling: Future research could involve generating comprehensive multi-omics datasets from cells or organisms treated with this compound C. This would allow for the identification of coordinated molecular changes across different biological levels oaepublish.comnih.govscielo.org.mxresearchgate.netnih.govjci.org.

Pathway Analysis: Integrating these datasets through bioinformatics and chemometrics can reveal perturbed signaling pathways, metabolic shifts, and gene expression alterations that underlie this compound C's effects. For instance, understanding how this compound C impacts protein synthesis at a transcriptomic and proteomic level, alongside its metabolic consequences, would provide a holistic view researchgate.netnih.govjci.orgyoutube.comiarc.frarxiv.org.

Biomarker Discovery: Multi-omics data can also aid in the discovery of biomarkers that predict response to this compound C or indicate its mechanism of action in vivo.

Ecological Significance and Role in Plant Defense Mechanisms

Nagilactones, including this compound C, are naturally produced by Podocarpus species, suggesting a role in the plant's ecological interactions and defense strategies.

Allelopathic Effects: Research into the allelopathic properties of this compound C could reveal its role in plant-plant competition, potentially influencing the growth of neighboring plant species researchgate.netpeerjournals.netnih.govbiomedpharmajournal.org. Understanding these interactions could have implications for agriculture and ecological studies.

Herbivore Deterrence and Insecticidal Activity: this compound C has demonstrated insecticidal activity and feeding deterrent properties d-nb.info. Further investigation into its specific role in Podocarpus defense against herbivores, including the identification of target insects and the ecological context of its production, would be valuable. This could involve field studies and detailed entomological assessments.

Bioprospecting: The ecological role of this compound C might also inspire further bioprospecting for related compounds in Podocarpus and other plant species with similar ecological niches or defense strategies.

Development of Advanced Analytical Platforms for this compound C Quantification and Metabolite Profiling

Accurate and sensitive quantification of this compound C and its potential metabolites is crucial for both preclinical and clinical research, as well as for ecological studies.

Enhanced Quantification Methods: Development and refinement of analytical techniques, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are essential for sensitive and specific detection and quantification of this compound C in various matrices (plant extracts, biological fluids, environmental samples) nih.govmdpi.comalwsci.comnih.govresearchgate.netmdpi.comspectroscopyonline.com.

Metabolite Profiling: Investigating the metabolic fate of this compound C in biological systems (e.g., in vivo studies) requires robust metabolite profiling techniques. This would involve identifying and quantifying any transformation products, which could help in understanding its pharmacokinetics and potential active metabolites nih.govccamp.res.inrsc.org.

High-Throughput Screening: Developing high-throughput analytical methods would facilitate the screening of large numbers of plant samples for this compound C content or the rapid assessment of derivative libraries synthesized in medicinal chemistry programs.

Q & A

Q. Best Practices :

- Use standardized inoculum sizes (e.g., 1×10⁷ cells/mL) for reproducibility .

- Validate results across multiple fungal strains to avoid species-specific biases .

Basic: What standard assays are employed to assess this compound C's effects on fungal cell viability?

Methodological Answer:

- CFU Enumeration : Serial dilution plating to quantify viable cells after drug exposure .

- Fluorescence-Based Viability Stains : Propidium iodide or SYTOX Green to distinguish live/dead cells .

- Time-Kill Curves : Monitor survival rates over 24–48 hours to determine fungicidal vs. fungistatic effects .

Q. Critical Considerations :

- Include stationary-phase cells as controls to assess growth-phase-dependent activity .

- Use triplicate biological replicates and statistical tests (e.g., Student’s t-test, p < 0.05) .

Advanced: How can researchers design experiments to investigate synergistic effects of this compound C with other antifungal agents?

Methodological Answer:

- Checkerboard Assay : Combine this compound C with phenylpropanoids (e.g., anofinic acid) at sub-inhibitory concentrations. Calculate fractional inhibitory concentration indices (FICI) to classify synergy (FICI ≤ 0.5) .

- Mechanistic Studies : Use RNA-seq or proteomics to identify pathways potentiated by combination therapy .

Example Experimental Design:

| Drug Combination | FICI Value | Interpretation |

|---|---|---|

| This compound C + Anofinic Acid | 0.3 | Synergistic |

| This compound C + Fluconazole | 1.2 | Additive/No Interaction |

Advanced: What methodological challenges arise when quantifying this compound C's impact on (1,3)-β-glucan biosynthesis?

Methodological Answer:

- Standardization Issues : Batch variability in aniline blue dye requires internal controls (e.g., purified glucan standards) .

- Dynamic Range Limitations : Fluorescence saturation at high glucan concentrations; use dilution series for linearity .

- Interference from Cell Debris : Centrifuge samples (10,000 ×g, 10 min) to remove particulate matter before analysis .

Q. Data Contradiction Analysis :

- If glucan reduction does not correlate with cell death, consider off-target effects (e.g., membrane permeability assays) .

Advanced: How should contradictory data on this compound C's cytotoxicity be addressed in experimental analyses?

Methodological Answer:

- Dose-Response Curves : Test a wide concentration range (e.g., 10–500 μg/mL) to identify threshold effects .

- Alternative Assays : Compare CFU counts with ATP-based viability kits to rule out assay-specific artifacts .

- Transcriptomic Profiling : Identify stress-response genes (e.g., HSP104, PKC1) to differentiate cytostatic vs. cytotoxic mechanisms .

Example Contradiction Resolution Workflow:

Replicate experiments under identical conditions.

Cross-validate using orthogonal methods (e.g., TEM + glucan quantification).

Publish raw data and statistical analyses for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.